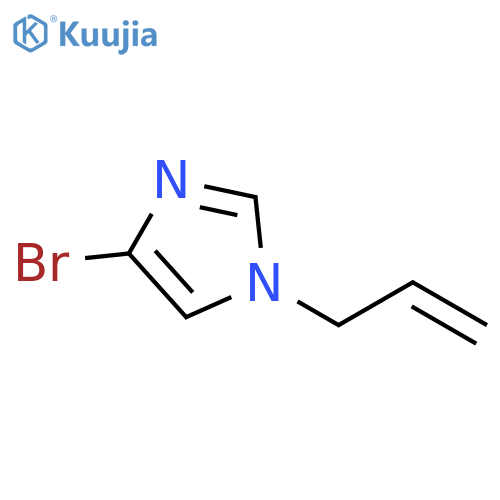

Cas no 1857287-98-9 (1H-Imidazole, 4-bromo-1-(2-propen-1-yl)-)

1857287-98-9 structure

商品名:1H-Imidazole, 4-bromo-1-(2-propen-1-yl)-

CAS番号:1857287-98-9

MF:C6H7BrN2

メガワット:187.037180185318

CID:5252959

1H-Imidazole, 4-bromo-1-(2-propen-1-yl)- 化学的及び物理的性質

名前と識別子

-

- 1H-Imidazole, 4-bromo-1-(2-propen-1-yl)-

-

- インチ: 1S/C6H7BrN2/c1-2-3-9-4-6(7)8-5-9/h2,4-5H,1,3H2

- InChIKey: WIPOYOORVDIIAO-UHFFFAOYSA-N

- ほほえんだ: C1N(CC=C)C=C(Br)N=1

1H-Imidazole, 4-bromo-1-(2-propen-1-yl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-365104-1.0g |

4-bromo-1-(prop-2-en-1-yl)-1H-imidazole |

1857287-98-9 | 1.0g |

$0.0 | 2023-03-02 |

1H-Imidazole, 4-bromo-1-(2-propen-1-yl)- 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

1857287-98-9 (1H-Imidazole, 4-bromo-1-(2-propen-1-yl)-) 関連製品

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量